molecular formula C15H14N2O B2594531 (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide CAS No. 885292-79-5

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide

Cat. No.: B2594531
CAS No.: 885292-79-5
M. Wt: 238.29
InChI Key: BQOMGPOCYALQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

NCGC00331101-01, also known as EN300-26575137, (2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide, Z2865988862, and AB01325364-02, primarily targets the tumor suppressor gene p21 . The p21 protein plays a crucial role in regulating the cell cycle, thereby preventing rapid and uncontrolled cell division that is a hallmark of cancer .

Mode of Action

NCGC00331101-01 interacts with its target, the p21 gene, by activating it . This activation leads to an increase in the expression of the p21 protein, which then exerts its tumor-suppressive effects by inhibiting the proliferation of cancer cells .

Biochemical Pathways

The activation of the p21 gene by NCGC00331101-01 affects the cell cycle regulation pathway . By increasing the expression of the p21 protein, this compound effectively halts the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells . The downstream effects of this action include the induction of cell cycle arrest and apoptosis, leading to a decrease in tumor growth .

Pharmacokinetics

It is known that this compound is administered orally . The primary objective of ongoing clinical trials is to determine the maximum tolerated dose and recommended Phase 2 dose . The secondary objectives include evaluating the safety, pharmacokinetics, and pharmacodynamics of NCGC00331101-01 .

Result of Action

The activation of the p21 gene by NCGC00331101-01 results in significant tumor suppression in mouse orthotopic bladder cancer models . This is achieved through the induction of cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth .

Properties

IUPAC Name

(2Z,4E)-2-cyano-N-cyclopropyl-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-11-13(15(18)17-14-9-10-14)8-4-7-12-5-2-1-3-6-12/h1-8,14H,9-10H2,(H,17,18)/b7-4+,13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOMGPOCYALQEE-XOHVCTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C\C=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.